N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(21)18-13-3-6-15(7-4-13)25(23,24)20-14-5-8-16-12(10-14)2-9-17(22)19-16/h3-8,10,20H,2,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXHPUZJPTNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps
Preparation of Quinoline Derivative: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of Acetamide Group: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Compound 3 (): (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide replaces the tetrahydroquinolinone ring with a tetrahydrofuranone.
- Compound 4o (): N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide features a tetrahydronaphthalenone core. The absence of a nitrogen atom in the fused ring system may reduce basicity compared to the target compound .
- Compound 4 (): 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide includes a dihydroquinoline scaffold with chloro and phenyl substituents. These groups enhance steric bulk and lipophilicity compared to the unsubstituted tetrahydroquinolinone in the target compound .
Substituent Effects
- Electron-Withdrawing Groups : Compounds like 4y (4-Bromo-N-phenylbenzenesulfonamide) and 4z (N-Phenyl-4-(trifluoromethyl)benzenesulfonamide) in demonstrate how halogens or trifluoromethyl groups increase molecular weight and influence electronic properties, which could enhance metabolic stability .
- Methoxy and Nitro Groups : 5a (4-Methoxy-N-phenylbenzenesulfonamide) and 5b (4-Nitro-N-phenylbenzenesulfonamide) highlight how electron-donating or -withdrawing substituents affect reactivity and solubility .
Physicochemical Properties
- Molecular Weight :
- Melting Points :
Spectral Data and Characterization
- ¹H-NMR: Compound 3 : Aromatic protons at δ 7.75 (s, 4H), NH at δ 10.33 (s). Target Compound Inference**: The tetrahydroquinolinone’s NH and aromatic protons would likely resonate downfield (δ >7.5) with distinct splitting patterns due to the fused ring system.
- Mass Spectrometry :
Biological Activity
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a compound that integrates a tetrahydroquinoline structure with a sulfamoyl moiety. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 348.43 g/mol |
| LogP | 2.9887 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 47.937 Ų |
These properties indicate that the compound is relatively lipophilic, which may enhance its ability to penetrate biological membranes.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with specific enzymes or receptors, inhibiting their function.
- DNA Intercalation : The tetrahydroquinoline structure allows for potential intercalation with DNA, which could disrupt replication and transcription processes.
- Modulation of Signaling Pathways : The presence of the acetamide group may influence various signaling pathways by altering protein interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related sulfamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Activity
The quinoline core is known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including:
- Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of sulfamoyl derivatives.
- Findings : Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Research :
- Objective : To assess the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines.
- Results : Notable cytotoxicity was observed in breast and lung cancer cell lines with IC50 values indicating strong potential for further development.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide with optimal yield?
- Answer: Synthesis typically involves multi-step pathways, including sulfamoylation of tetrahydroquinolin-6-amine followed by acetylation. To optimize yield, employ Design of Experiments (DOE) methodologies to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters while minimizing experimental runs . Low yields in intermediate steps (common in multi-step syntheses) may require purification via recrystallization or column chromatography, as seen in analogous acetamide syntheses .
Q. How should researchers approach structural characterization of this compound?
- Answer: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm the sulfamoyl and acetamide substituents.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can computational modeling be applied to predict the compound’s interactions with biological targets?
- Answer:
- Quantum chemical calculations (e.g., DFT) model electronic properties and reactive sites, aiding in understanding sulfamoyl group reactivity .
- Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to enzymes (e.g., carbonic anhydrase). Validate predictions with in vitro assays to refine computational parameters .
- Molecular dynamics (MD) simulations assess stability of ligand-protein complexes under physiological conditions.
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Answer: Contradictions often arise from assay conditions (pH, temperature) or cell line variability. To address this:
- Replicate studies under standardized protocols (e.g., ISO guidelines).
- Conduct meta-analysis of published data to identify confounding variables (e.g., solvent effects on solubility).
- Use dose-response curve normalization to account for batch-to-batch compound purity differences .
Q. What methodologies are recommended for assessing environmental impacts during large-scale synthesis?
- Answer:
- Apply life cycle assessment (LCA) frameworks to evaluate waste streams and energy consumption.
- Optimize solvent recovery using membrane separation technologies (e.g., nanofiltration) to reduce hazardous waste .
- Use green chemistry metrics (e.g., E-factor) to quantify process sustainability and guide DOE-based optimization .
Q. How can reactor design and scale-up challenges be addressed for continuous synthesis?
- Answer:
- Microreactor systems enhance heat/mass transfer for exothermic sulfamoylation steps, minimizing side reactions.
- Computational fluid dynamics (CFD) simulations model flow dynamics to prevent clogging in continuous processes.
- Apply CRDC RDF2050112 principles (reaction fundamentals and reactor design) to balance residence time and throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
